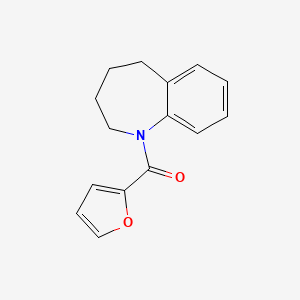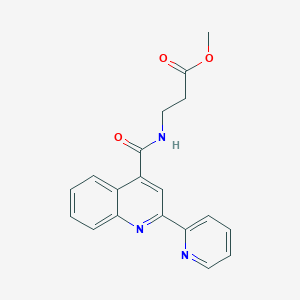
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea, also known as CPPU, is a synthetic cytokinin that has gained significant attention in the field of plant biotechnology. CPPU is a potent plant growth regulator that has been shown to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants.
Wirkmechanismus
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the surface of plant cells, triggering a signaling cascade that ultimately leads to the activation of genes involved in cell division and growth. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea also interacts with other plant hormones, such as auxins and gibberellins, to coordinate plant growth and development.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, photosynthesis, and stress response. It also enhances the accumulation of sugars, amino acids, and other metabolites in plants. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a powerful tool for plant biotechnology research. It allows researchers to manipulate plant growth and development in a precise and controlled manner. However, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea can be expensive and difficult to obtain in some regions. Additionally, its use can be limited by regulations and safety concerns.
Zukünftige Richtungen
The potential applications of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in plant biotechnology are vast. Future research could focus on optimizing the use of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea in various crops, developing new formulations for its delivery, and exploring its potential use in stress tolerance and disease resistance. Additionally, the safety and environmental impact of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea use should be further investigated to ensure its sustainable use in agriculture.
Conclusion:
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a potent plant growth regulator that has significant potential for use in plant biotechnology. Its ability to enhance plant growth and development has been extensively studied, and its applications in various crops have been demonstrated. Future research should focus on optimizing its use and exploring its potential in stress tolerance and disease resistance. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is a valuable tool for plant biotechnology research, and its potential applications are promising for the future of agriculture.
Synthesemethoden
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is synthesized using a multi-step reaction process that involves the reaction of 3-cyclopentyl-1-methylurea with acrylonitrile and sodium methoxide. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity of 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea is crucial for its effectiveness as a plant growth regulator.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been extensively studied for its potential use in plant biotechnology. It has been shown to enhance cell division, promote shoot and root growth, delay senescence, improve fruit size and quality, and increase yield in various crops. 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has also been used to induce parthenocarpy, a process that results in the development of seedless fruits. Additionally, 1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea has been used to improve the post-harvest quality of fruits and vegetables by delaying ripening and reducing decay.
Eigenschaften
IUPAC Name |
1-(2-cyanopropyl)-3-cyclopentyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9(7-12)8-14(2)11(15)13-10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKSMKUYLJEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NC1CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopropyl)-3-cyclopentyl-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)